molecular formula C17H17IN2O2 B6060179 N-[3-(butyrylamino)phenyl]-4-iodobenzamide

N-[3-(butyrylamino)phenyl]-4-iodobenzamide

Numéro de catalogue B6060179
Poids moléculaire: 408.23 g/mol
Clé InChI: RIUQURMNTFZOOL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(butyrylamino)phenyl]-4-iodobenzamide, also known as BIBX1382BS, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in cancer research. This compound belongs to the class of tyrosine kinase inhibitors, which are known to inhibit the activity of enzymes involved in cell signaling pathways.

Mécanisme D'action

N-[3-(butyrylamino)phenyl]-4-iodobenzamide acts as a competitive inhibitor of the ATP-binding site of EGFR, thereby preventing the activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-(butyrylamino)phenyl]-4-iodobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[3-(butyrylamino)phenyl]-4-iodobenzamide is its specificity for EGFR. This allows researchers to study the effects of EGFR inhibition on cancer cells without affecting other signaling pathways. However, one of the limitations of N-[3-(butyrylamino)phenyl]-4-iodobenzamide is its low solubility in water, which can make it difficult to use in certain experimental setups.

Orientations Futures

There are several future directions for research on N-[3-(butyrylamino)phenyl]-4-iodobenzamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of N-[3-(butyrylamino)phenyl]-4-iodobenzamide. Another area of interest is the study of the effects of N-[3-(butyrylamino)phenyl]-4-iodobenzamide on other types of cancer that overexpress EGFR. Finally, the use of N-[3-(butyrylamino)phenyl]-4-iodobenzamide in combination with other cancer therapies is an area of active research.

Méthodes De Synthèse

The synthesis of N-[3-(butyrylamino)phenyl]-4-iodobenzamide involves a multistep process that requires expertise in organic chemistry. The first step involves the synthesis of 4-iodobenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-(butyrylamino)aniline to yield N-[3-(butyrylamino)phenyl]-4-iodobenzamide.

Applications De Recherche Scientifique

N-[3-(butyrylamino)phenyl]-4-iodobenzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. Inhibition of EGFR activity has been shown to lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Propriétés

IUPAC Name

N-[3-(butanoylamino)phenyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IN2O2/c1-2-4-16(21)19-14-5-3-6-15(11-14)20-17(22)12-7-9-13(18)10-8-12/h3,5-11H,2,4H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUQURMNTFZOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(butanoylamino)phenyl]-4-iodobenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.